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Introduction
In the landscape of epigenetics, post-translational modifications (PTMs) of histone proteins are

fundamental to regulating chromatin structure and gene expression. For decades,

modifications like acetylation and methylation have been the central focus of chromatin biology.

However, advancements in high-sensitivity mass spectrometry have unveiled a broader and

more complex repertoire of histone marks. Among these, histone lysine crotonylation (Kcr), first

identified in 2011, has emerged as a significant and functionally distinct PTM.[1][2] This

modification, involving the addition of a crotonyl group to the ε-amino group of a lysine residue,

has been shown to be a powerful regulator of gene transcription, intricately linked to cellular

metabolism.[1][3] This technical guide provides a comprehensive overview of the discovery of

histone crotonylation, the key molecular players, the experimental methodologies used for its

characterization, and its functional implications for researchers, scientists, and drug

development professionals.

The Seminal Discovery
Histone crotonylation was first reported in 2011 by Tan et al. through an integrated approach

combining high-sensitivity mass spectrometry and the generation of a modification-specific

antibody.[2][4] This study dramatically expanded the known catalog of histone PTMs by

identifying 67 novel histone marks, including Kcr.[2] The researchers identified 28 Kcr sites on

human histones and 24 sites on mouse histones, demonstrating that this modification is
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evolutionarily conserved across species from yeast to humans.[2] A key finding was the unique

genomic localization of Kcr. Unlike histone acetylation (Kac), which is broadly associated with

active gene promoters, Kcr was found to be specifically enriched at active promoters and

potential enhancers.[2] In post-meiotic male germ cells, Kcr was particularly enriched on sex

chromosomes, marking testis-specific genes that escape inactivation.[2] This distinct

localization suggested that Kcr is mechanistically and functionally different from the well-

studied histone acetylation.[2]

The Core Machinery of Histone Crotonylation
The dynamic regulation of histone crotonylation is governed by the interplay of three key

protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that

recognize it to elicit downstream effects.

Writers: Histone Crotonyltransferases (HCTs)
Initial studies identified the well-known histone acetyltransferases (HATs) p300 and its paralog,

CREB-binding protein (CBP), as the primary enzymes responsible for histone crotonylation.[1]

[5] These enzymes utilize crotonyl-coenzyme A (crotonyl-CoA) as a substrate to catalyze the

modification.[4] Subsequent research revealed that other acetyltransferases, such as members

of the MYST family (e.g., MOF), also possess histone crotonyltransferase activity.[1][4] In

budding yeast, the acetyltransferases Gcn5 and Esa1 have been shown to catalyze histone

crotonylation on H3 and H4, respectively.[1][6]

Erasers: Histone Decrotonylases (HDCRs)
The removal of histone crotonylation is primarily carried out by class I histone deacetylases

(HDACs), specifically HDAC1, HDAC2, and HDAC3.[4][7] Genetic deletion of HDAC1 and

HDAC2 in embryonic stem cells was shown to increase global levels of histone crotonylation.[4]

Additionally, some members of the sirtuin family of class III HDACs, namely SIRT1, SIRT2, and

SIRT3, have also been demonstrated to exhibit histone decrotonylase activity.[1][4]

Readers: Effector Proteins
The biological signal of histone crotonylation is interpreted by "reader" proteins that specifically

recognize the Kcr mark. These reader domains then recruit other proteins to modulate

chromatin structure and gene expression. The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5)
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domain has been identified as a selective reader of histone crotonylation.[1][8] For instance,

the YEATS2 protein binds to crotonylated histone H3 with a higher affinity than to acetylated

H3.[8] Other reader proteins include those containing a double plant homeodomain (PHD)

finger (DPF), such as DPF2 and MOZ, which also show a binding preference for crotonylated

histones.[8][9][10]

Quantitative Data Summary
The discovery and characterization of histone crotonylation have been supported by extensive

quantitative data from mass spectrometry and proteomics studies.

Table 1: Key Regulatory Proteins of Histone Crotonylation
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Role
Enzyme/Protein
Family

Specific Examples Key Function

Writer

Histone
Acetyltransferase
(HAT)

p300/CBP, MOF,
Gcn5, Esa1

Catalyze the
transfer of a
crotonyl group
from crotonyl-CoA
to histone lysine
residues.[1][4][6]

Eraser
Class I Histone

Deacetylase (HDAC)

HDAC1, HDAC2,

HDAC3

Remove crotonyl

groups from histone

lysine residues.[4][7]

Eraser
Sirtuin (Class III

HDAC)
SIRT1, SIRT2, SIRT3

Exhibit histone

decrotonylase activity.

[1][4]

Reader
YEATS Domain

Proteins
YEATS2, AF9, TAF14

Selectively recognize

and bind to

crotonylated histones

to mediate

downstream signaling.

[1][8]

Reader DPF Domain Proteins DPF2, MOZ, MORF

Bind to crotonylated

histones, often with a

preference over

acetylated histones.[8]

[9]

| Regulator | Crotonyl-CoA Hydratase | CDYL | Negatively regulates histone crotonylation by

converting crotonyl-CoA to β-hydroxybutyryl-CoA, reducing substrate availability.[1][8] |

Table 2: Selected Histone Crotonylation Sites Identified in Human and Mouse Cells
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Histone Lysine Residue Species Reference

H3
K4, K9, K14, K18,
K23, K27

Human, Mouse [2][7]

H4 K5, K8, K12, K16 Human, Mouse [2]

H2A K5, K9, K13, K15 Human, Mouse [2]

H2B
K5, K11, K12, K15,

K20
Human, Mouse [2][11]

| H1 | Various | Human, Mouse |[2] |

Table 3: Summary of a Quantitative Crotonylome Analysis in Response to p300 Knockout

Parameter Value

Total unique endogenous crotonylation
sites identified

816

Total proteins with identified crotonylation sites 392

Sites decreased (>1.4-fold) upon p300 knockout 88 (on 69 proteins)

Sites increased (>1.4-fold) upon p300 knockout 31 (on 17 proteins)

Data sourced from a quantitative proteomics study by Wan et al., 2017.[12]

Signaling and Metabolic Pathways
The level of histone crotonylation is not only regulated by enzymes but is also directly linked to

the metabolic state of the cell, specifically the intracellular concentration of crotonyl-CoA.
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Core Machinery of Histone Crotonylation

Crotonyl-CoA is an intermediate in the metabolism of fatty acids (β-oxidation) and certain

amino acids like lysine and tryptophan.[1] Therefore, cellular metabolic shifts that alter the pool

of crotonyl-CoA can directly impact the extent of histone crotonylation, providing a direct link

between metabolism and epigenetic gene regulation.[1][8]
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Metabolic Regulation of Histone Crotonylation
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Key Experimental Protocols
The identification and functional characterization of histone crotonylation rely on a combination

of sophisticated molecular biology and analytical techniques.

Mass Spectrometry for PTM Identification
Mass spectrometry (MS) is the definitive method for identifying novel PTMs and mapping their

precise locations on proteins.

Protocol Outline:

Histone Extraction: Isolate histones from cell nuclei, typically through acid extraction.[7]

Protein Digestion: Digest the extracted histones into smaller peptides using proteases like

trypsin. For comprehensive analysis, multiple digestion strategies can be employed in

parallel.[2]

Peptide Fractionation: Separate the complex peptide mixture, often by liquid chromatography

(LC), to reduce sample complexity before MS analysis.[13]

Enrichment of Crotonylated Peptides (Optional but Recommended): Use a pan-specific anti-

Kcr antibody to immunoprecipitate and enrich for peptides bearing the crotonylation mark.[2]

[13]

LC-MS/MS Analysis: Analyze the peptide samples using high-resolution tandem mass

spectrometry (LC-MS/MS). The instrument measures the mass-to-charge ratio of peptides

and their fragments.

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a

protein sequence database. The mass shift corresponding to a crotonyl group (+68.026 Da)

on a lysine residue is used to identify Kcr sites.[2]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide distribution of histone modifications, revealing their

association with specific genomic features like promoters and enhancers.
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Detailed Protocol Steps:

Cell Cross-linking: Treat cells with formaldehyde to create covalent cross-links between DNA

and interacting proteins, including histones.[14] This step fixes the in vivo protein-DNA

interactions.

Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments

(typically 200-600 bp) using sonication or enzymatic digestion.[15]

Immunoprecipitation (IP): Incubate the sheared chromatin with a specific antibody that

targets the histone modification of interest (e.g., anti-H3K18cr). The antibody will bind to the

histone mark, forming an antibody-histone-DNA complex.[15]

Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-histone-

DNA complexes.[15]

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin,

leaving only the specifically immunoprecipitated complexes.[14]

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the

formaldehyde cross-links by heating.[14] Digest the remaining proteins with proteinase K.

DNA Purification: Purify the immunoprecipitated DNA.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and sequence it using a next-generation sequencing platform.[16]

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling

algorithms to identify genomic regions that are significantly enriched for the histone

crotonylation mark.

Conclusion and Future Directions
The discovery of histone crotonylation has added a new layer of complexity to our

understanding of epigenetic regulation. It is now clear that this modification is a dynamic and

widespread mark that is functionally distinct from acetylation and directly connects cellular

metabolism to the chromatin landscape. The core machinery of writers, erasers, and readers
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that regulate Kcr are being actively investigated, revealing potential targets for therapeutic

intervention in diseases ranging from cancer to neurodevelopmental disorders.[4][17] Future

research will likely focus on elucidating the specific crosstalk between crotonylation and other

PTMs, identifying the full spectrum of non-histone protein crotonylation, and developing specific

inhibitors for Kcr writers and erasers to precisely modulate this pathway for therapeutic benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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